molecular formula C10H11N3O B084412 (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol CAS No. 13322-19-5

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

Cat. No. B084412
CAS RN: 13322-19-5
M. Wt: 189.21 g/mol
InChI Key: VYHJVMFMRIGUFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds typically involves the reaction of precursors under controlled conditions. For instance, bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized and established through techniques such as H NMR, IR, MS spectra, and X-ray diffraction crystallography (Dong & Huo, 2009). Such processes are indicative of the complex methods required to create specific triazole derivatives.

Molecular Structure Analysis

The structure of triazole derivatives is often elucidated using X-ray crystallography. For example, the molecular conformation and packing of certain triazole compounds have been stabilized by interactions like intermolecular O1–H1···N3′. This highlights the significance of hydrogen bonding and other intermolecular forces in determining the structure and stability of these molecules (Dong & Huo, 2009).

Chemical Reactions and Properties

Triazole compounds participate in various chemical reactions, mainly due to the reactivity of the triazole ring. They can act as ligands in coordination chemistry or as substrates in cycloaddition reactions. For example, the synthesis of (3,5-Aryl/methyl-1H-pyrazol-1-yl)-(5-arylamino-2H-1,2,3- triazol-4-yl)methanone involved characterization techniques like NMR and MS, indicating the complex nature of reactions involving triazole derivatives (Cao, Quan, & Dong, 2008).

Scientific Research Applications

Crystallography and Structural Analysis

Studies have highlighted the crystal structures of various derivatives of this compound, emphasizing their potential in α-glycosidase inhibition activity and showcasing the importance of molecular geometry for their biological activities. For example, the crystal structures of related compounds such as 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde have been reported to exhibit significant α-glycosidase inhibition activity. The detailed analysis of their crystal structures provides insights into the flatness of molecules like (2-(4-fluorophenyl)-2H-1,2,3-triazole-4-yl)methanol and contrasts with more complex shaped molecules, which may inform the design of new inhibitors (Gonzaga et al., 2016).

Synthesis and Characterization

The synthesis and characterization of derivatives of (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol have been a focus of several studies, aiming to explore their potential applications in various fields. For instance, the synthesis and crystal structure analysis of compounds like (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone have been discussed, providing a basis for further research into their chemical properties and applications (Cao et al., 2010).

Biological Activity

The biological activities of compounds related to (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol, including antimicrobial and antitumoral effects, have been explored in various studies. The synthesis of novel benzofuran-based 1,2,3-triazoles, for example, demonstrates significant antimicrobial activity, highlighting the potential of these compounds in developing new antibiotics or antifungal agents (Sunitha et al., 2017).

Liquid Crystal Properties

Research into the electrochemistry and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives suggests applications in materials science, particularly in the development of new liquid crystal materials. The study of these compounds' UV–vis absorption and fluorescence spectra, along with their reversible oxidation waves, indicates potential applications in electronic and photonic devices (Zhao et al., 2013).

Safety And Hazards

“(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol” may cause skin irritation and may be harmful if absorbed through the skin. It may also cause irritation of the digestive tract and respiratory tract if swallowed or inhaled .

Future Directions

Triazole compounds have shown promising results in various fields, especially in medicinal chemistry due to their wide range of biological activities. Future research could focus on exploring more potential applications of these compounds in the treatment of various diseases .

properties

IUPAC Name

(5-methyl-2-phenyltriazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-10(7-14)12-13(11-8)9-5-3-2-4-6-9/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHJVMFMRIGUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60340277
Record name (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol

CAS RN

13322-19-5
Record name (5-Methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60340277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.1 g of 4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide was dissolved in 25 ml of toluene, and heated to 80° C. 4.8 g of acetyl chloride diluted with 13 ml of toluene and 9.1 ml of triethylamine diluted with 13 ml of toluene were simultaneouly added dropwise thereto, keeping the temperature below 85° C. After stirring for 1 hour at 80° C., 2.5 ml of acetyl chloride diluted with 5 ml of toluene and 4.5 ml of triethylamine diluted with 5 ml of toluene were simultaneously added. After stirring for 1 hour at 80° C., the solution was left overnight at room temperature. 7 ml of 30% aqueous solution of sodium hydroxide was added, then toluene and triethylamine were distilled off under reduced pressure. 5 ml of ethanol and 30% aqueous solution of sodium hydroxide were added, and refluxed with heating for 1 hour. After ethanol was distilled off under reduced pressure, 50 ml of 10% saline solution was added, and left for some time at room temperature. The deposited crystals was dissolved in ethyl acetate, washed with water and a saturated salt solution, then dried over anhydrous sodium sulfate. After the solvent was distilled off, the residue was purified through silica gel column chromatography (hexan/ethyl acetate=1/2), then washed with hexan/diisopropyl ether (=10/1) to obtain 5.7 g of the aimed compound.
Quantity
5 mL
Type
solvent
Reaction Step One
Name
4,5-dimethyl-2-phenyl-1,2,3-triazol-1-oxide
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
4.8 g
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Quantity
9.1 mL
Type
solvent
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four
Quantity
4.5 mL
Type
solvent
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
13 mL
Type
solvent
Reaction Step Six

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